molecular formula C10H9NO3S B1605731 Amino-F acid CAS No. 494-44-0

Amino-F acid

Cat. No.: B1605731
CAS No.: 494-44-0
M. Wt: 223.25 g/mol
InChI Key: OKAUOXITMZTUOJ-UHFFFAOYSA-N
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Description

Amino-F acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

Mechanism of Action

Target of Action

Amino-F acid, also known as 2-naphthylamine-7-sulfonic acid, interacts with various targets within the cell. It has been found to bind reversibly to the kringle domain of plasminogen . This interaction blocks the binding of plasminogen to fibrin and its activation to plasmin .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes in cellular processes. By binding to the kringle domain of plasminogen, it prevents the activation of plasmin, thereby reducing fibrinolysis . This action can reduce the amount of bleeding post-surgery .

Biochemical Pathways

this compound affects several biochemical pathways. It plays a crucial role in the regulation of protein synthesis at the translation level . The regulation occurs specifically on the initiation and the signaling pathways for translation . Amino acids act as important feed-forward activators involved in many pathways, such as the sensing and transportation of amino acids by cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Unmodified peptides like this compound usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are administered either by the intravenous, subcutaneous, or intramuscular route .

Result of Action

The result of this compound’s action is multifaceted. It also supports the metabolic reprogramming critical for immune cell activation .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, in plants, amino acids have been found to have active roles in development and participate in the plant’s response to environmental stresses . In the context of immunity, different immune cells selectively acquire amino acids, downstream of antigen and cytokine signaling .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Aminonaphthalene-2-sulphonic acid are largely determined by its structure, which includes an amino group and a sulfonic acid group . These functional groups allow it to participate in a variety of biochemical reactions. For instance, the amino group can engage in reactions with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific biomolecules involved.

Cellular Effects

7-Aminonaphthalene-2-sulphonic acid can have profound effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may interact with specific receptors or enzymes, triggering changes in the signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of 7-Aminonaphthalene-2-sulphonic acid involves its interactions with various biomolecules at the molecular level . It can bind to specific enzymes or proteins, leading to their activation or inhibition. This can result in changes in gene expression, influencing the synthesis of various proteins and other biomolecules . Furthermore, it may interact with DNA or RNA molecules, influencing the process of transcription or translation, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Aminonaphthalene-2-sulphonic acid can change over time. Studies have shown that it has a certain degree of stability, but it can undergo degradation under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that it can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of 7-Aminonaphthalene-2-sulphonic acid can vary with different dosages . Some studies have observed threshold effects, where certain effects only become apparent once a specific dosage is reached . Additionally, high doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

7-Aminonaphthalene-2-sulphonic acid is involved in various metabolic pathways . It can interact with specific enzymes or cofactors, influencing the rate of various metabolic reactions . Additionally, it can affect metabolic flux or metabolite levels, influencing the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 7-Aminonaphthalene-2-sulphonic acid within cells and tissues involve specific transporters or binding proteins . These proteins facilitate the movement of this compound across cell membranes, allowing it to reach its site of action . Furthermore, it can influence its own localization or accumulation within cells, potentially impacting its effectiveness .

Subcellular Localization

The subcellular localization of 7-Aminonaphthalene-2-sulphonic acid can influence its activity or function . It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The specific location of this compound within the cell can have a significant impact on its ability to interact with other biomolecules and influence cellular processes .

Chemical Reactions Analysis

Types of Reactions

Amino-F acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 7-amino-2-naphthol.

    Substitution: 1-bromo derivative.

Comparison with Similar Compounds

Amino-F acid can be compared with other aminonaphthalenesulfonic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

7-aminonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUOXITMZTUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964227
Record name 7-Aminonaphthalene-2-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-44-0, 5412-82-8
Record name 2-Aminonaphthalene-7-sulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cassella's acid F
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-naphthylamine-7-sulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminonaphthalene-2-sulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30964227
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Record name 7-aminonaphthalene-2-sulphonic acid
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Record name Sodium 7-aminonaphthalene-2-sulphonate
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Record name 2-NAPHTHYLAMINE-7-SULFONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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